1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole
Description
1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core linked to a morpholine ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties
Properties
IUPAC Name |
4-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-16-6-2-3-7-17(16)14-23-19-9-5-4-8-18(19)21-20(23)15-22-10-12-24-13-11-22/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZYGGZQXNYESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various aldehydes .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to inhibit various enzymes and proteins, leading to its antimicrobial and anticancer effects . The morpholine ring may enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is unique due to its combination of a benzimidazole core and a morpholine ring, which imparts distinct chemical and biological properties.
Biological Activity
1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, through a review of relevant literature and research findings.
Chemical Structure and Properties
The compound belongs to the benzodiazole family, characterized by a benzene ring fused to a diazole ring. The presence of morpholine and methylphenyl substituents enhances its pharmacological profile. Its chemical structure can be represented as follows:
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 | |
| Compound B | Escherichia coli | 12.5 | |
| This compound | TBD | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values for these compounds suggest that the benzodiazole scaffold is promising for developing new antibacterial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that benzodiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.
Case Study: Apoptosis Induction
In a study involving human cancer cell lines, it was found that certain derivatives of benzodiazoles significantly reduced cell viability and induced apoptosis. The mechanism was linked to the activation of caspases and the modulation of Bcl-2 family proteins.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in target cells.
- Interaction with DNA : Benzodiazoles can intercalate into DNA, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
